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Compound Name: 2-Bromoacetophenone

Cat. No.: B140003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromoacetophenone, also known as phenacyl bromide, is a halogenated aromatic ketone

with the chemical formula C₈H₇BrO. It serves as a versatile reagent and building block in

organic synthesis, particularly in the pharmaceutical industry. Its reactivity, stemming from the

presence of both a carbonyl group and a reactive bromine atom on the α-carbon, makes it a

valuable precursor for the synthesis of a wide array of heterocyclic compounds and other

complex organic molecules. This technical guide provides an in-depth overview of the physical,

chemical, and biological properties of 2-bromoacetophenone, with a focus on its role as an

enzyme inactivator.

Physical and Chemical Properties
2-Bromoacetophenone is a crystalline solid at room temperature, typically appearing as off-

white to grey-green crystals.[1] It is characterized by a sharp, pungent odor and is a potent

lachrymator, causing irritation to the eyes and mucous membranes.[2][3]

Table 1: Physical Properties of 2-Bromoacetophenone
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Property Value References

Molecular Formula C₈H₇BrO [1]

Molecular Weight 199.04 g/mol [1][3]

CAS Number 70-11-1 [1]

Appearance
Off-white to grey-green

crystalline powder
[1][4]

Melting Point 48-51 °C [1][4][5][6]

Boiling Point 135 °C at 18 mmHg [1][5][6]

Density 1.476 g/cm³ [5][7]

Solubility

Insoluble in water; Soluble in

ethanol, ether, benzene, and

chloroform.

[8][9]

Flash Point >110 °C (>230 °F) [1][5]

Refractive Index 1.570 (estimate) [1][5]

Table 2: Spectroscopic Data for 2-Bromoacetophenone
Spectroscopic Technique Key Features References

¹H NMR (CDCl₃)

Signals corresponding to the

aromatic protons and the

methylene protons adjacent to

the bromine and carbonyl

groups.

[10]

IR Spectrum

Characteristic absorption

bands for the C=O stretching

of the ketone and C-Br

stretching.

Mass Spectrum

Molecular ion peak

corresponding to the molecular

weight of the compound.

[3]
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Chemical Reactivity and Applications
The chemical reactivity of 2-bromoacetophenone is dominated by the electrophilic nature of

the carbonyl carbon and the susceptibility of the α-carbon to nucleophilic attack, leading to the

displacement of the bromide ion. This dual reactivity makes it a valuable synthon in organic

chemistry.

It is widely used in the synthesis of various pharmaceuticals and other fine chemicals. A

notable application is its use as a precursor in the synthesis of Ubenimex, an

immunomodulatory agent used in cancer treatment. It also serves as a reagent for the

protection of carboxylic acids by converting them into their phenacyl esters, which are often

crystalline and easily purified.

Biological Activity: Irreversible Inactivation of
Aldehyde Dehydrogenase
2-Bromoacetophenone is a known irreversible inactivator of human liver aldehyde

dehydrogenase (ALDH) isoenzymes, specifically ALDH1 (E1) and ALDH2 (E2).[4] ALDHs are a

family of enzymes responsible for the oxidation of aldehydes to carboxylic acids, playing a

crucial role in detoxification and metabolism.

The inactivation of ALDH by 2-bromoacetophenone is a result of the covalent modification of

specific amino acid residues within the enzyme's active site. Studies have identified glutamic

acid-268 (Glu-268) and cysteine-302 (Cys-302) as the primary targets for alkylation by 2-
bromoacetophenone. The reaction proceeds via a nucleophilic attack from the amino acid

residue on the electrophilic α-carbon of 2-bromoacetophenone, leading to the formation of a

covalent bond and the displacement of the bromide ion. This modification permanently alters

the enzyme's structure and renders it catalytically inactive.

The stoichiometry of inactivation has been shown to involve approximately two molecules of 2-
bromoacetophenone per tetrameric enzyme molecule to achieve significant loss of activity.[1]

Experimental Protocols
Synthesis of 2-Bromoacetophenone via Bromination of
Acetophenone
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This protocol describes a common laboratory method for the synthesis of 2-
bromoacetophenone.

Materials:

Acetophenone

N-Bromosuccinimide (NBS)

p-Toluenesulfonic acid

Ethyl acetate (EtOAc)

1 M Sodium thiosulfate solution

1 M Sodium bicarbonate solution

Deionized water

Anhydrous sodium sulfate

Mortar and pestle

Rotary evaporator

Procedure:

In a mortar, add N-bromosuccinimide (2.0 g, 11.25 mmol), acetophenone (1.2 mL, 10.0

mmol), and p-toluenesulfonic acid (1.9 g, 11.0 mmol).

Grind the mixture with the pestle for 30 minutes.

Dilute the reaction mixture with 25 mL of ethyl acetate.

Wash the organic phase sequentially with 20 mL of 1 M sodium thiosulfate solution, 20 mL of

1 M sodium bicarbonate solution, and 20 mL of deionized water.

Dry the organic phase over anhydrous sodium sulfate.
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Remove the solvent using a rotary evaporator to yield pure 2-bromoacetophenone. This

procedure typically affords a high yield of the product.

Determination of Aldehyde Dehydrogenase Inactivation
This protocol provides a general framework for assessing the irreversible inhibition of aldehyde

dehydrogenase by 2-bromoacetophenone. The specific concentrations and incubation times

may need to be optimized depending on the enzyme source and purity.

Materials:

Purified human liver aldehyde dehydrogenase (ALDH1 or ALDH2)

2-Bromoacetophenone solution of known concentration (dissolved in a suitable solvent like

DMSO)

Assay buffer (e.g., sodium phosphate buffer, pH 7.4)

NAD⁺ solution

Aldehyde substrate solution (e.g., acetaldehyde or a fluorogenic substrate)

Spectrophotometer or fluorometer

96-well plates

Procedure:

Enzyme Preparation: Prepare a solution of ALDH in the assay buffer to a final concentration

suitable for the assay.

Inactivation Reaction:

In a microcentrifuge tube or a well of a 96-well plate, pre-incubate the ALDH solution with

various concentrations of 2-bromoacetophenone at a constant temperature (e.g., 25°C

or 37°C).
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A control reaction containing the enzyme and the solvent used for the inhibitor should be

run in parallel.

At specific time intervals, withdraw aliquots from the incubation mixture.

Measurement of Residual Enzyme Activity:

Immediately dilute the aliquots into the assay buffer containing the substrate and NAD⁺ to

initiate the enzymatic reaction. The dilution should be sufficient to stop the inactivation

process.

Monitor the rate of NADH production by measuring the increase in absorbance at 340 nm

(for non-fluorogenic substrates) or the increase in fluorescence at the appropriate

excitation and emission wavelengths (for fluorogenic substrates).

The residual enzyme activity is proportional to the initial rate of the reaction.

Data Analysis:

Plot the natural logarithm of the percentage of residual enzyme activity against the pre-

incubation time for each inhibitor concentration.

For an irreversible inhibitor, this plot should yield a straight line with a slope equal to the

negative of the apparent first-order rate constant of inactivation (k_obs).

The kinetic parameters of inactivation, such as the inhibition constant (K_i) and the

maximal rate of inactivation (k_inact), can be determined by plotting k_obs against the

inhibitor concentration.
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Caption: Synthetic workflow for the preparation of 2-Bromoacetophenone.

Enzyme Active Site

ALDH (Active)

Non-covalent Binding

Glu-268

Covalent Modification
(Alkylation)

Cys-302 2-Bromoacetophenone

Nucleophilic Attack

ALDH (Inactive)

Click to download full resolution via product page

Caption: Mechanism of irreversible inactivation of ALDH by 2-Bromoacetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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